molecular formula C14H15N7S B6438911 4-(1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549014-22-2

4-(1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6438911
CAS RN: 2549014-22-2
M. Wt: 313.38 g/mol
InChI Key: MLGIRVWHRZRYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine” is a complex organic molecule that contains several heterocyclic rings, including a pyrazole ring, a thiazole ring, and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual heterocyclic rings, followed by their coupling through various reactions . Unfortunately, without specific information or research on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would include a pyrazole ring (a five-membered ring with two nitrogen atoms), a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), and a pyrimidine ring (a six-membered ring with two nitrogen atoms). These rings would be connected in a specific arrangement, with a piperazine ring (a six-membered ring with two nitrogen atoms) also attached .

Mechanism of Action

4-(1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine binds to a number of different receptors in the body, including the G-coupled protein receptor, the serotonin receptor, and the muscarinic receptor. By binding to these receptors, this compound can modulate the activity of various enzymes and hormones in the body, thus affecting various biochemical and physiological processes. In addition, this compound can bind to the G-coupled protein receptor and the serotonin receptor, resulting in the activation of the enzyme adenylate cyclase, which leads to the production of cyclic AMP, a molecule involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the body. It has been shown to have anti-inflammatory and antifungal properties, as well as to have an effect on the central nervous system. In addition, this compound has been shown to have an effect on the cardiovascular system, as well as to have an effect on the immune system. Furthermore, this compound has been shown to have an effect on the metabolism of carbohydrates and lipids, as well as to have an effect on the metabolism of proteins.

Advantages and Limitations for Lab Experiments

4-(1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is also relatively stable in aqueous solution. In addition, this compound is soluble in both organic and aqueous solvents, making it easy to use in various experiments. However, there are also some limitations to using this compound in laboratory experiments. It is not very soluble in alcohols, and it is also not very stable in acidic or basic solutions.

Future Directions

There are a number of potential future directions for research involving 4-(1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine. One potential direction is to further explore its potential medicinal properties, including its effects on the cardiovascular system, the immune system, and the metabolism of carbohydrates and lipids. In addition, further research could be conducted to explore its potential effects on the central nervous system and the brain, as well as its potential effects on inflammation and other medical conditions. Finally, further research could be conducted to explore the potential therapeutic applications of this compound, including its potential use in the treatment of cancer and other diseases.

Synthesis Methods

4-(1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine can be synthesized using a variety of methods. The most common synthesis method involves the reaction of 1H-pyrazole-1-carboxylic acid with 4-amino-3-thiazolecarboxylic acid in the presence of anhydrous sodium carbonate. This reaction produces this compound as a white crystalline solid. Other synthesis methods include the reaction of ethyl 4-amino-3-thiazolecarboxylate with ethyl 1H-pyrazole-1-carboxylate in the presence of anhydrous sodium carbonate, and the reaction of 1H-pyrazole-1-carboxylic acid with 4-amino-3-thiazolecarboxylic acid in the presence of a base such as triethylamine.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine has been extensively studied for its potential medicinal properties. It has been tested in various drug discovery and development programs, as well as in the study of cancer, inflammation, and other medical conditions. This compound has also been used to study the effects of various drugs on the body, including its effects on the brain, heart, and other organs. In addition, it has been used in the study of the effects of environmental toxins on the body, as well as in the study of the effects of various nutrients on the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7S/c1-2-18-21(4-1)13-10-12(16-11-17-13)19-5-7-20(8-6-19)14-15-3-9-22-14/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGIRVWHRZRYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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